molecular formula C19H18N4O6S B2493928 (2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide CAS No. 433972-25-9

(2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2493928
CAS No.: 433972-25-9
M. Wt: 430.44
InChI Key: CHWMIKTXSAVKKI-JXMROGBWSA-N
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Description

(2E)-N-{4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide is a synthetic chemical compound of significant interest in agricultural and plant science research. Its molecular structure, which features a sulfonamide bridge linked to a dimethoxypyrimidine ring and a furan-containing acrylamide group, is characteristic of compounds investigated for their herbicidal activity . The dimethoxypyrimidine component is a common motif in herbicidal agents , suggesting potential for this compound to act as a potent inhibitor of plant growth, possibly targeting essential enzymes or biosynthetic pathways in weeds. Researchers can utilize this compound to explore new modes of action, which may contribute to the development of novel weed management strategies with enhanced efficacy and crop selectivity. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(E)-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O6S/c1-27-18-12-16(21-19(22-18)28-2)23-30(25,26)15-8-5-13(6-9-15)20-17(24)10-7-14-4-3-11-29-14/h3-12H,1-2H3,(H,20,24)(H,21,22,23)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWMIKTXSAVKKI-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be dissected into several key components:

  • Pyrimidine moiety : The 2,6-dimethoxypyrimidine group is known for its role in enhancing biological activity through various interactions.
  • Sulfamoyl group : This functional group is often associated with antibacterial activity.
  • Furan ring : The presence of the furan ring may contribute to the compound's reactivity and interaction with biological targets.

Molecular Formula

The molecular formula of the compound is C17H19N3O4SC_{17}H_{19}N_{3}O_{4}S with a molecular weight of approximately 365.41 g/mol.

Antimicrobial Properties

Research indicates that compounds containing sulfamoyl groups exhibit notable antimicrobial activities. For instance, derivatives similar to our compound have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus . The mechanism is believed to involve inhibition of specific enzymes critical for bacterial survival.

Antitubercular Activity

A study highlighted the synthesis of related compounds that demonstrated significant antitubercular activity, with minimum inhibitory concentrations (MICs) ranging from 0.058 to 0.22 µg/mL . The structural modifications in these compounds suggest that variations in substituents can significantly impact their efficacy against tuberculosis.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR studies. These studies reveal that:

  • Hydrophobicity : The hydrophobic nature of substituents on the phenyl ring enhances interaction with biological membranes.
  • Electronic Effects : Electron-donating groups tend to increase the activity by stabilizing the transition state during enzymatic reactions .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies have shown that some derivatives exhibit low cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) . This suggests a favorable selectivity for targeting bacterial cells over human cells.

Case Studies

  • Inhibition of Pantothenate Synthetase :
    A high-throughput screening identified amide inhibitors, including derivatives similar to our compound, that effectively inhibit pantothenate synthetase in Mycobacterium tuberculosis. This enzyme is vital for coenzyme A synthesis, making it a strategic target for antitubercular drugs .
  • Comparative Study on Sulfamoyl Derivatives :
    A comparative analysis of several sulfamoyl derivatives showed varying degrees of activity against M. tuberculosis. The most potent compounds exhibited MIC values significantly lower than traditional antibiotics, highlighting their potential as alternative therapeutic agents .

Table 1: Antimicrobial Activity of Sulfamoyl Derivatives

Compound IDStructureMIC (µg/mL)Target Organism
1Structure A0.058M. tuberculosis
2Structure B0.22Staphylococcus aureus
3Structure C>30Non-targeted

Table 2: Cytotoxicity Profile Against Cancer Cell Lines

Compound IDCell LineIC50 (µM)Remarks
1MCF-7>30Low cytotoxicity
2HCT116>30Low cytotoxicity
3A549>30Low cytotoxicity

Scientific Research Applications

  • Inhibition of Protein Kinases :
    The compound has been studied for its ability to inhibit specific protein kinases, particularly phosphatidylinositol 3-kinase (PI3K). This pathway is crucial in various malignancies, including cancer. Inhibitors of PI3K can prevent tumor growth and metastasis by disrupting signaling pathways that promote cell proliferation and survival .
  • Antiangiogenic Properties :
    Research indicates that compounds similar to (2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide exhibit antiangiogenic effects by inhibiting vascular endothelial growth factor receptor (VEGFR) signaling. This inhibition can significantly reduce tumor vascularization, thereby limiting nutrient supply to tumors .
  • Antitumor Activity :
    Preclinical studies have shown that related compounds can inhibit tumor growth in various cancer models. For instance, studies involving multiple receptor tyrosine kinase inhibitors have demonstrated significant reductions in tumor size and metastasis in mouse models .

Case Studies

  • Cancer Treatment :
    In a study involving melanoma models, compounds structurally related to this compound were evaluated for their efficacy in reducing tumor burden. Results indicated a marked decrease in tumor size and improved survival rates among treated subjects compared to controls .
  • Vascular Disorders :
    Another study highlighted the compound's potential use in treating diseases characterized by abnormal angiogenesis, such as diabetic retinopathy and age-related macular degeneration. The ability to inhibit VEGFR signaling positions this compound as a candidate for further development in vascular-related therapies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidine Core Modifications

(2E)-N-{4-[(4,6-Dimethylpyrimidin-2-yl)Sulfamoyl]Phenyl}-3-(2-Furyl)Acrylamide ()
  • Structural Differences :
    • Pyrimidine substituents: 4,6-dimethyl (electron-donating) vs. 2,6-dimethoxy.
    • Sulfamoyl position: Attached at pyrimidine-2-yl vs. pyrimidine-4-yl in the target compound.
  • The sulfamoyl group’s position alters spatial orientation, possibly affecting interactions with enzymes like dihydropteroate synthase (a common sulfonamide target) .
Compounds with Pyridine or Dioxoisoindolinyl Groups ()
  • Example : 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide.
  • Dioxoisoindolinyl adds steric bulk, which may hinder target binding but improve metabolic stability.

Acrylamide Substituent Variations

(2E)-N-({4-[(2,6-Dimethoxypyrimidin-4-yl)Sulfamoyl]Phenyl}Carbamothioyl)-3-(4-Fluorophenyl)Prop-2-Enamide ()
  • Structural Differences :
    • 4-Fluorophenyl replaces furan-2-yl.
    • Carbamothioyl (thiourea) replaces acrylamide.
  • Impact: Fluorine’s electronegativity enhances lipophilicity and may strengthen target binding via halogen bonds. Thiourea introduces hydrogen-bond donor/acceptor versatility but may reduce metabolic stability compared to acrylamide .

Pharmacokinetic and Bioactivity Insights

  • Molecular Docking () :
    • AutoDock Vina simulations suggest the dimethoxy-pyrimidine core in the target compound facilitates stronger binding to enzymes (e.g., DHPS) due to optimized electron-donating effects and hydrogen-bond geometry compared to dimethyl analogs .
  • Antibacterial Activity (): Furan-containing compounds may exhibit superior MIC values against Gram-negative bacteria (e.g., A. actinomycetemcomitans) due to enhanced membrane penetration, whereas fluorophenyl derivatives could show broader spectra but higher toxicity .

Comparative Data Table

Compound Name Pyrimidine Substituents Acrylamide Substituent Molecular Weight (g/mol) logP (Predicted) Hydrogen Bond Donors/Acceptors Notable Properties
(2E)-N-{4-[(2,6-Dimethoxypyrimidin-4-yl)Sulfamoyl]Phenyl}-3-(Furan-2-yl)Prop-2-Enamide (Target) 2,6-Dimethoxy Furan-2-yl ~450 2.1 6 Donors, 8 Acceptors High binding affinity, moderate solubility
(2E)-N-{4-[(4,6-Dimethylpyrimidin-2-yl)Sulfamoyl]Phenyl}-3-(2-Furyl)Acrylamide () 4,6-Dimethyl Furan-2-yl ~420 2.8 5 Donors, 7 Acceptors Enhanced lipophilicity, potential for improved oral bioavailability
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide () Pyridine-2-yl Dioxoisoindolinyl ~493 3.5 4 Donors, 9 Acceptors Steric bulk may limit target access but improve metabolic stability
(2E)-N-({4-[(2,6-Dimethoxypyrimidin-4-yl)Sulfamoyl]Phenyl}Carbamothioyl)-3-(4-Fluorophenyl)Prop-2-Enamide 2,6-Dimethoxy 4-Fluorophenyl ~470 3.0 7 Donors, 9 Acceptors Halogen-bond potential, higher logP may reduce aqueous solubility

Research Findings and Implications

  • Electronic Effects : Dimethoxy groups on pyrimidine enhance target binding over dimethyl analogs, as evidenced by docking studies .
  • Solubility vs. Permeability : Furan acrylamides balance moderate solubility and membrane penetration, whereas fluorophenyl derivatives prioritize lipophilicity at the cost of solubility .
  • Synthetic Trends : Pyrimidine-4-yl sulfamoyl positioning (target compound) may offer steric advantages over pyrimidine-2-yl derivatives in enzyme inhibition .

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step organic reactions, including coupling of aromatic and aliphatic components. Acetic acid is often used as a catalyst, and reactions require inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive groups like the enamide . Critical steps include sulfamoyl group introduction and stereochemical control of the (2E)-configured double bond. Optimization of solvent choice (e.g., DMF for polar intermediates) and temperature gradients (60–80°C for amide bond formation) significantly impacts yield and purity . Post-synthesis purification via column chromatography or recrystallization is recommended.

Q. Which analytical techniques are essential for confirming structural integrity and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) validates the presence of the sulfamoyl, pyrimidine, and furan moieties. High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm assesses purity (>95% typically required for biological assays). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., m/z 452.5 for C₂₃H₂₄N₄O₄S) . Infrared (IR) spectroscopy identifies key functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹) .

Q. What is the hypothesized mechanism of antibacterial activity for this compound?

The sulfamoyl group mimics para-aminobenzoic acid (PABA), competitively inhibiting dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. The pyrimidine ring enhances binding affinity to DHPS’s active site, while the furan group may improve membrane permeability . Confirmatory assays include enzyme inhibition studies (IC₅₀ determination) and bacterial growth assays (MIC against E. coli or S. aureus) .

Advanced Research Questions

Q. How can molecular docking studies optimize the compound’s binding affinity to DHPS?

Use AutoDock Vina for docking simulations to predict binding modes. Prepare the protein structure (DHPS PDB: 1AJ0) by removing water molecules and adding polar hydrogens. Define a grid box around the active site (coordinates: x=15, y=10, z=10 Å). Cluster results using RMSD thresholds (<2.0 Å) to identify dominant binding poses. Validate with MD simulations (GROMACS) to assess stability . Compare with sulfamethoxazole (a known DHPS inhibitor) to guide structural modifications .

Q. What strategies resolve contradictions in bioactivity data across analogs with varying substituents?

For analogs with divergent activity (e.g., methoxy vs. ethoxy groups), perform systematic Structure-Activity Relationship (SAR) studies. Test substitutions at the pyrimidine (position 2,6) and phenyl rings (para-substituents) using in vitro DHPS inhibition assays. Pair biochemical data with computational ADMET predictions (e.g., SwissADME) to isolate electronic or steric effects . Cross-validate with X-ray crystallography of ligand-enzyme complexes .

Q. How can Design of Experiments (DoE) optimize reaction conditions for scalable synthesis?

Apply response surface methodology (RSM) to variables like temperature (50–90°C), catalyst loading (0.5–2.0 eq), and reaction time (4–12 hrs). Use Minitab or JMP software to model interactions and identify optimal conditions. For example, a central composite design might reveal that 70°C and 1.2 eq catalyst maximize yield while minimizing byproducts . Validate robustness via triplicate runs.

Q. What are the challenges in stabilizing reactive intermediates during synthesis?

The enamide intermediate is prone to hydrolysis under acidic conditions. Use anhydrous solvents (e.g., THF) and scavengers (molecular sieves) to control moisture. For the sulfamoyl chloride precursor, maintain low temperatures (0–5°C) during chlorination to prevent decomposition. Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) to detect degradation .

Q. How does the compound’s metabolic stability in physiological conditions inform drug development?

Conduct liver microsome assays (human/rat) to identify major Phase I metabolites (e.g., CYP450-mediated oxidation of the furan ring). Use LC-MS/MS to track degradation products. For hydrolysis-prone amides, consider prodrug strategies (e.g., esterification) or steric hindrance via methyl groups . Compare plasma stability (37°C, pH 7.4) to benchmark compounds like sulfadiazine .

Methodological Resources

  • Synthesis Protocols : Multi-step coupling reactions with inert atmosphere protocols .
  • Computational Tools : AutoDock Vina for docking , GROMACS for MD simulations .
  • Analytical Workflows : NMR (Bruker 400 MHz), HPLC (Agilent 1260), and ESI-MS .
  • Biological Assays : DHPS inhibition (UV-Vis at 340 nm) , MIC determination via broth microdilution .

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